molecular formula C3H3N3O3 B1494599 (1,3,5-15N3)1,3,5-triazinane-2,4,6-trione CAS No. 1182734-24-2

(1,3,5-15N3)1,3,5-triazinane-2,4,6-trione

Cat. No. B1494599
Key on ui cas rn: 1182734-24-2
M. Wt: 132.05 g/mol
InChI Key: ZFSLODLOARCGLH-VMGGCIAMSA-N
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Patent
US04963674

Procedure details

digesting the cyanuric acid in a second aqueous solution containing sulfuric acid, wherein the stoichiometric ratio of sulfuric acid to aminotriazine compounds is greater than 1, to produce a purified cyanuric acid in an ammonium bisulfate solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[S:10](=[O:14])(=[O:13])([OH:12])[OH:11].[NH2:15]C1C=CN=NN=1>>[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[S:10](=[O:12])(=[O:11])([OH:14])[O-:13].[NH4+:15] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O
Name
Type
product
Smiles
S([O-])(O)(=O)=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04963674

Procedure details

digesting the cyanuric acid in a second aqueous solution containing sulfuric acid, wherein the stoichiometric ratio of sulfuric acid to aminotriazine compounds is greater than 1, to produce a purified cyanuric acid in an ammonium bisulfate solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[S:10](=[O:14])(=[O:13])([OH:12])[OH:11].[NH2:15]C1C=CN=NN=1>>[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[S:10](=[O:12])(=[O:11])([OH:14])[O-:13].[NH4+:15] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O
Name
Type
product
Smiles
S([O-])(O)(=O)=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04963674

Procedure details

digesting the cyanuric acid in a second aqueous solution containing sulfuric acid, wherein the stoichiometric ratio of sulfuric acid to aminotriazine compounds is greater than 1, to produce a purified cyanuric acid in an ammonium bisulfate solution.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[S:10](=[O:14])(=[O:13])([OH:12])[OH:11].[NH2:15]C1C=CN=NN=1>>[NH:1]1[C:8](=[O:9])[NH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].[S:10](=[O:12])(=[O:11])([OH:14])[O-:13].[NH4+:15] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NN=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1C(=O)NC(=O)NC1=O
Name
Type
product
Smiles
S([O-])(O)(=O)=O.[NH4+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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